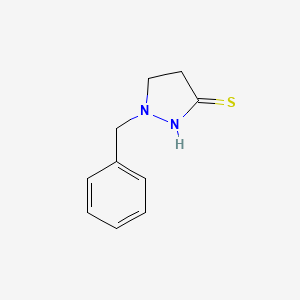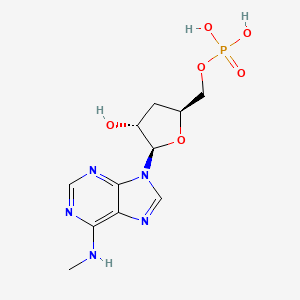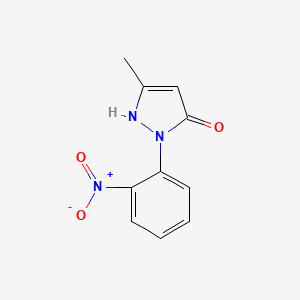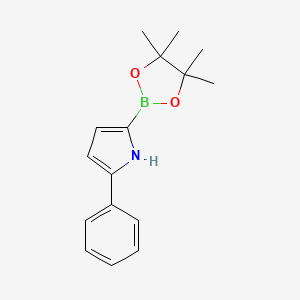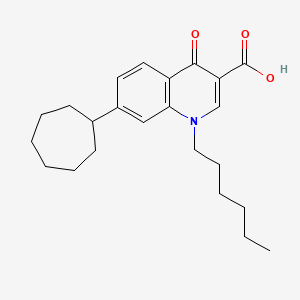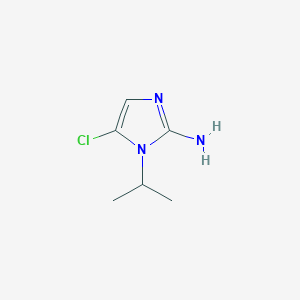
5-Chloro-1-isopropyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-isopropyl-1H-imidazol-2-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 1st position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-thiol with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
5-Chloro-1-isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives with extended conjugation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
科学的研究の応用
5-Chloro-1-isopropyl-1H-imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-1-isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in determining the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity .
類似化合物との比較
Similar Compounds
5-Chloro-1-methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an isopropyl group.
5-Chloro-1-ethyl-1H-imidazol-2-amine: Similar structure but with an ethyl group instead of an isopropyl group.
5-Chloro-1-propyl-1H-imidazol-2-amine: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 5-Chloro-1-isopropyl-1H-imidazol-2-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different pharmacological profiles and applications .
特性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC名 |
5-chloro-1-propan-2-ylimidazol-2-amine |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9) |
InChIキー |
LFZFBTIUFIHGNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CN=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


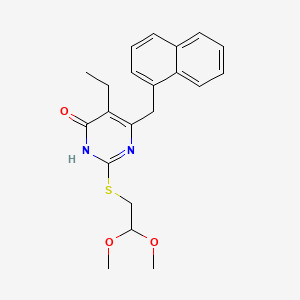
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
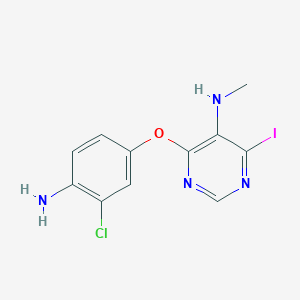


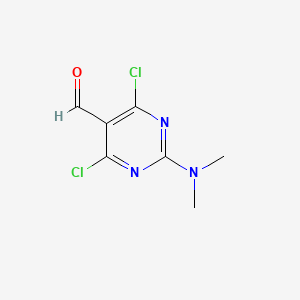
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
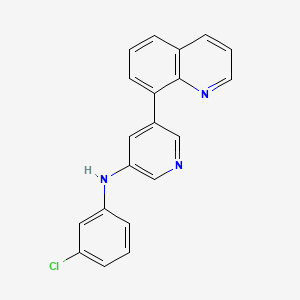
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
